5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Description
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a sulfanyl-linked 4,5-dimethylimidazole moiety. The compound’s structure combines aromatic heterocycles (furan and imidazole) with a sulfur-containing bridge, which may confer unique electronic and steric properties.
Crystallographic tools like SHELX and OLEX2 are typically employed to resolve such structures, ensuring accurate determination of bond lengths, angles, and stereochemistry.
Properties
CAS No. |
920536-49-8 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2S/c1-6-7(2)12-10(11-6)15-9-4-3-8(5-13)14-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AXCDJDHTZIMDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SC2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole and furan rings can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The imidazole ring is known for its biological activity, making this compound a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action for 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, affecting biological pathways. The furan ring can also participate in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Cores
The compound is compared below with pharmacopeial candidates from , which share sulfur-containing heterocycles or related functional groups.
| Compound | Core Heterocycle | Key Substituents | Functional Groups |
|---|---|---|---|
| 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde | Furan, Imidazole | 4,5-Dimethylimidazole, sulfanyl bridge | Aldehyde |
| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-... | Thiazole, Imidazole | Benzyl, isopropyl, phenylpropyl | Carboxylate, dioxoimidazolidine |
| Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-... | Thiazole | Ethylthiazole, methylureido, hydroxy | Carbamate, urea, amide |
Key Observations:
Heterocycle Diversity: The primary compound uses a furan-imidazole system, whereas analogs in favor thiazole cores. Thiazoles (sulfur and nitrogen) exhibit distinct electronic profiles compared to imidazoles (two nitrogens), influencing solubility and reactivity.
Substituent Effects :
- The 4,5-dimethylimidazole group in the primary compound may enhance steric hindrance compared to the benzyl or ethylthiazole substituents in analogs, affecting binding affinity in biological systems.
- The aldehyde group offers reactivity for Schiff base formation, unlike the more stable carboxylate or urea groups in analogs.
Crystallographic and Analytical Insights
- The primary compound’s structure determination would leverage programs like SHELXL (for refinement) and OLEX2 (for solution and analysis), as noted in and . These tools ensure precision in resolving stereochemistry and intermolecular interactions, critical for comparing bond parameters (e.g., C-S bond lengths) with analogs.
Biological Activity
5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a 4,5-dimethyl-1H-imidazol-2-yl sulfanyl group. Its molecular formula is , with a molecular weight of approximately 210.26 g/mol. The presence of the imidazole ring contributes to its biological activity, particularly in enzyme inhibition and antimicrobial effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde. In vitro evaluations against various pathogens have indicated promising results.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 μg/mL | Staphylococcus aureus |
| Compound B | 0.25 μg/mL | Escherichia coli |
| Compound C | 0.30 μg/mL | Candida albicans |
These results demonstrate that derivatives of imidazole and furan structures exhibit significant antimicrobial activity, suggesting that 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde may possess similar properties.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Selective MAO-A inhibitors are valuable in treating various neuropsychiatric disorders.
Case Study: MAO Inhibition
In a study examining several imidazole derivatives, it was found that compounds with similar structures to 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde demonstrated selective inhibition of MAO-A:
- IC50 Values : The IC50 for the most potent derivative was reported at approximately 50 nM.
This suggests that the compound could be developed as a therapeutic agent targeting peripheral MAO-A without affecting central MAO-A, thus potentially reducing side effects associated with traditional MAO inhibitors .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde have been evaluated against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | >4 |
| MCF7 (Breast Cancer) | 20 | >3 |
| Normal Fibroblasts | >60 | - |
The selectivity index indicates that the compound is significantly less toxic to normal cells compared to cancer cells, which is a desirable characteristic for anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
